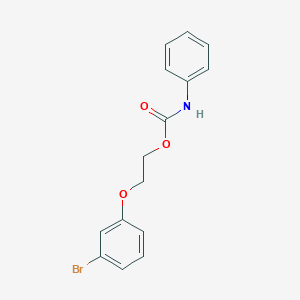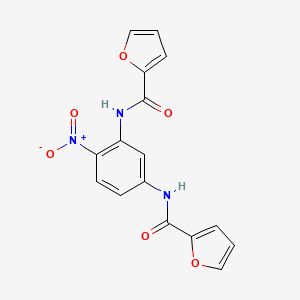![molecular formula C16H23NO3S B5151825 4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5151825.png)
4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Applications De Recherche Scientifique
4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine has been studied extensively for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit significant anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine is not yet fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and analgesic effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine exhibits significant anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for the treatment of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine in lab experiments is its high purity and stability. This makes it a reliable and consistent compound for use in various assays and experiments. However, one limitation of using this compound is its relatively high cost, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on 4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine. One area of interest is the development of new drugs based on the compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields, such as materials science and catalysis. Finally, more research is needed to optimize the synthesis method of 4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine to improve its yield and reduce its cost.
Méthodes De Synthèse
The synthesis of 4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine involves the reaction of 4-methylpiperidine with 3,4,5-trimethoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and purity. This synthesis method has been widely used in the production of 4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine for scientific research purposes.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-11-5-7-17(8-6-11)16(21)12-9-13(18-2)15(20-4)14(10-12)19-3/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUYHPKVPBQKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-(4-fluorobenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5151754.png)

![2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]pyrimidine](/img/structure/B5151774.png)
![N-(3-fluorophenyl)-N'-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5151779.png)


![ethyl 4-{[3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5151808.png)

![ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate](/img/structure/B5151831.png)

![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5151837.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5151839.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B5151850.png)